3-Amino-5-sulfobenzoic acid
Overview
Description
3-Amino-5-sulfobenzoic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-sulfobenzoic acid contains 36 bonds in total, including 24 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 primary amine (aromatic), 2 hydroxyl groups, and 1 sulfonic (thio-/dithio) .Chemical Reactions Analysis
3-Amino-5-sulfobenzoic acid may react with strong oxidizers and mineral acids or bases . Amino acids, in general, can react with aldehydes to form decarboxylation and/or deamination products .Physical And Chemical Properties Analysis
3-Amino-5-sulfobenzoic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .Scientific Research Applications
Perovskite Solar Cells
3-Amino-5-sulfobenzoic acid can be used in the production of perovskite solar cells. The practical implementation of this strategy involves the incorporation of potassium salts containing a large-sized organic counter anion (4-sulfobenzoic acid monopotassium salt, SAMS) into the perovskite precursor . This results in a reduced defect density, an increased carrier lifetime as well as suppressed ion migration, which in turn contributed to enhanced efficiency and stability of perovskite solar cells together with a thorough elimination of hysteresis .
Synthesis of Novel Salts
A series of novel salts of heterocyclic polyamines with 5-sulfosalicylic acid have been successfully synthesized . Their crystal structures have been determined by single-crystal X-ray diffraction . The solid-state architectures of these compounds are dominated by O (N,H)-H⋯O and N-H⋯N hydrogen bonds and stabilized by weak interconnects .
Optical Sensing of Anions
Scientists have attempted to create the ideal platform for analyzing distinct anions based on optical sensing techniques by assembling different metal-containing units with suitable organic linking molecules and different organic molecules to produce crystalline porous materials .
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-5-sulfobenzoic acid, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Mode of Action
The compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase is the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The compound affects the aminoshikimate pathway , which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .
Result of Action
The primary result of the action of 3-Amino-5-sulfobenzoic acid is the inhibition of the growth of Mycobacterium tuberculosis , thereby helping to control the spread and severity of tuberculosis . By inhibiting folic acid synthesis, the compound prevents the bacteria from multiplying .
properties
IUPAC Name |
3-amino-5-sulfobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310841 | |
Record name | 3-Amino-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-sulfobenzoic acid | |
CAS RN |
5855-79-8 | |
Record name | 3-Amino-5-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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